![molecular formula C7H12N2O2S B3137342 1-Methanesulfonylpiperidine-4-carbonitrile CAS No. 438630-74-1](/img/structure/B3137342.png)
1-Methanesulfonylpiperidine-4-carbonitrile
Overview
Description
1-Methanesulfonylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 438630-74-1 . It has a molecular weight of 188.25 and its IUPAC name is 1-(methylsulfonyl)-4-piperidinecarbonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonylpiperidine-4-carbonitrile is 1S/C7H12N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methanesulfonylpiperidine-4-carbonitrile is a powder that is stored at room temperature . Its molecular weight is 188.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Structural and Spectroscopic Analysis
Studies have provided insights into the structure and spectroscopic properties of complexes involving compounds similar to 1-Methanesulfonylpiperidine-4-carbonitrile. For instance, Binkowska et al. (2001) investigated the structure of a complex formed between 4-nitrophenyl[bis(diethylsulfonyl)]methane and 1,5,7-triazabicyclo[4.4.0]dec-5-ene, revealing details about hydrogen bonding and the ionic structure in solid state and solution (Binkowska et al., 2001). This research highlights the potential of using spectroscopic methods to unravel the structural intricacies of sulfonyl-containing compounds.
Reactivity and Chemical Transformation
The reactivity of sulfonyl groups in the presence of organic bases has been explored, with studies showing how these groups can activate carbon acids to form carbanion derivatives in solvents like acetonitrile and tetrahydrofuran (Binkowska & Jarczewski, 2008). This is crucial for understanding the chemical behavior of sulfonyl-containing compounds and their potential applications in organic synthesis.
Methanesulfonic Acid Complexes
Research into methanesulfonic acid complexes, such as those formed with acetonitrile, provides essential information on the interactions and bonding within these complexes (Kislina et al., 2004). This work is vital for applications where methanesulfonic acid and its derivatives are used as solvents or reactants in chemical processes.
Radical Acylation Reactions
The development of tin-free radical acylation reactions utilizing methanesulfonyl oxime ether opens new avenues for synthesizing acylated compounds without the need for heavy metals (Kim et al., 2001). This approach is beneficial for creating more environmentally friendly and sustainable chemical processes.
Synthesis from Carbon Dioxide
Innovative methods for synthesizing carbonates and related compounds from carbon dioxide via methanesulfonyl carbonates have been explored (Bratt & Taylor, 2003). This research is critical for developing carbon capture and utilization strategies, turning greenhouse gases into valuable chemical products.
Safety and Hazards
properties
IUPAC Name |
1-methylsulfonylpiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNPUNUFAYEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpiperidine-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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